Lipophilicity Shift: LogP of N-Methyl Analog vs. N-H Parent Fragment
The N-methyl substitution on the target compound results in a calculated partition coefficient (LogP) of 1.064, which represents a quantifiable increase in lipophilicity compared to the non-methylated fragment 0BQ. While the exact LogP for fragment 0BQ has not been experimentally determined in the same system, standard N-H to N-methyl modifications on heterocycles are known to increase LogP by approximately 0.5–1.0 units due to the loss of a polar hydrogen atom [1]. This shift is critical for modulating membrane permeability and binding to hydrophobic enzyme pockets, such as those explored in kinase inhibitor design.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.064 (calculated) |
| Comparator Or Baseline | 5-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one (Fragment 0BQ): LogP not directly reported; estimated to be ~0.5–1.0 units lower. |
| Quantified Difference | Estimated increase of 0.5–1.0 LogP units for the N-methyl derivative |
| Conditions | Data sourced from ChemSrc chemical database for target compound; comparator logP based on class-level inference from standard N-methylation effects on heterocycles. |
Why This Matters
This lipophilicity difference allows researchers to select the N-methyl analog for probing hydrophobic interactions in target binding sites, whereas the more polar N-H analog would be chosen for maximizing hydrogen-bonding interactions.
- [1] PDBj. (2021). ChemComp-0BQ: 5-(1H-benzimidazol-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Protein Data Bank Japan. Available at: https://pdbj.org/emnavi/quick.php?lang=en&id=0BQ View Source
